Iosefamic acid
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Overview
Description
Iosefamic acid is a chemical compound with the molecular formula C28H28I6N4O8. It is known for its use as a radiopaque medium, particularly in diagnostic imaging . The compound is characterized by its high iodine content, which contributes to its effectiveness in enhancing the contrast of images in radiographic procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iosefamic acid involves the reaction of 3,3’-[(1,10-dioxo-1,10-decanediyl)diimino]bis[2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid] with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated under controlled conditions. The process involves multiple purification steps, including crystallization and filtration, to obtain the final product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the iodine atoms, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield deiodinated products.
Substitution: this compound can participate in substitution reactions where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
Iosefamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in imaging studies to visualize biological structures and processes.
Medicine: Utilized as a contrast agent in radiographic imaging to enhance the visibility of internal organs and tissues.
Mechanism of Action
The primary mechanism of action of iosefamic acid involves its high iodine content, which enhances the contrast of radiographic images. The iodine atoms absorb X-rays, making the compound highly effective in delineating structures within the body during imaging procedures. The molecular targets include various tissues and organs that require enhanced visualization .
Comparison with Similar Compounds
- Iodixanol
- Iohexol
- Iopamidol
Comparison: Iosefamic acid is unique due to its specific molecular structure and high iodine content, which provide superior imaging contrast compared to other compounds. While similar compounds like iodixanol, iohexol, and iopamidol are also used as contrast agents, this compound offers distinct advantages in terms of image clarity and diagnostic accuracy .
Properties
CAS No. |
5591-33-3 |
---|---|
Molecular Formula |
C28H28I6N4O8 |
Molecular Weight |
1310.0 g/mol |
IUPAC Name |
3-[[10-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-10-oxodecanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C28H28I6N4O8/c1-35-25(41)13-17(29)15(27(43)44)21(33)23(19(13)31)37-11(39)9-7-5-3-4-6-8-10-12(40)38-24-20(32)14(26(42)36-2)18(30)16(22(24)34)28(45)46/h3-10H2,1-2H3,(H,35,41)(H,36,42)(H,37,39)(H,38,40)(H,43,44)(H,45,46) |
InChI Key |
RXUVYYAWLAIABB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Origin of Product |
United States |
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